N-Hexyl-2-hydroxy-propanamide is an organic compound characterized by the molecular formula and a molecular weight of 173.25 g/mol. This compound is a derivative of propanamide, where a hexyl group is attached to the nitrogen atom and a hydroxyl group is present on the alpha carbon. Its systematic IUPAC name is N-hexyl-2-hydroxypropanamide, and it is identified by the CAS number 77008-68-5. The structure allows for various functional interactions due to the presence of both amide and hydroxyl groups, making it a versatile compound in chemical synthesis and biological applications .
These reactions highlight the compound's reactivity and potential for transformation into other useful derivatives.
N-Hexyl-2-hydroxy-propanamide exhibits notable biological activity, particularly in biochemical research. It can interact with enzymes and receptors due to its ability to form hydrogen bonds, influencing various biological pathways. The compound's structure facilitates its role in studies involving enzyme-catalyzed reactions and metabolic pathways, making it valuable for pharmacological research .
The synthesis of N-Hexyl-2-hydroxy-propanamide can be achieved through several methods:
N-Hexyl-2-hydroxy-propanamide has diverse applications across multiple fields:
The interactions of N-Hexyl-2-hydroxy-propanamide with biological targets have been studied extensively. Its functional groups allow it to engage in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate biological responses, making it a candidate for further exploration in therapeutic contexts .
Several compounds share structural similarities with N-Hexyl-2-hydroxy-propanamide. Here are some notable examples:
N-Hexyl-2-hydroxy-propanamide stands out due to its specific combination of a hexyl chain and hydroxyl functionality, which enhances its solubility and reactivity compared to simpler amides or those with longer alkyl chains.
The use of benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent has revolutionized amide bond formation, particularly for sterically hindered substrates. BOP activates carboxylic acids by generating a reactive acyloxyphosphonium intermediate (A), which undergoes nucleophilic attack by amines to form amides. This pathway avoids epimerization, a critical advantage for stereosensitive syntheses.
For N-hexyl-2-hydroxy-propanamide, the reaction involves 2-hydroxypropanoic acid and hexylamine. BOP facilitates the activation of the carboxyl group under mild conditions (0–25°C), enabling efficient coupling without racemization. The mechanism proceeds via:
Table 1: Comparative Efficiency of BOP in Amide Synthesis
| Parameter | BOP-Mediated Reaction | Classical Acid Chloride Method |
|---|---|---|
| Reaction Temperature | 0–25°C | −20–0°C |
| Epimerization Risk | Negligible | Moderate |
| Typical Yield | 85–93% | 70–80% |
| Byproduct Solubility | High (aqueous) | Low (organic) |
BOP’s superiority lies in its ability to stabilize reactive intermediates, reducing side reactions and enabling room-temperature conditions.
Solvent choice critically influences reaction kinetics, yield, and scalability. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are optimal for BOP-mediated reactions due to their ability to solubilize both the reagent and intermediates while stabilizing the acyloxyphosphonium species.
Key Considerations:
Table 2: Solvent Performance in BOP-Mediated Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| DMF | 36.7 | 2–3 | 92 | Moderate |
| DCM | 8.9 | 4–5 | 88 | High |
| THF | 7.5 | 3–4 | 90 | High |
Optimization studies reveal that DMF achieves the highest yields but requires stringent moisture control, whereas THF provides a pragmatic balance for industrial applications.
Post-synthetic purification of N-hexyl-2-hydroxy-propanamide demands strategies tailored to its physicochemical properties:
Crystallization Protocol:
Chromatographic Methods:
Table 3: Purity Assessment via Analytical Techniques
| Method | Parameter Measured | Detection Limit |
|---|---|---|
| ¹H NMR | Structural integrity | 1 mol% |
| HPLC-UV | Enantiomeric excess | 0.5% |
| FT-IR | Hydroxyl group retention | 2% |
These protocols ensure compliance with pharmaceutical-grade purity standards (>99.5%).
The hexyl chain in N-Hexyl-2-hydroxy-propanamide plays a crucial role in determining the compound's lipophilic characteristics and subsequent bioavailability profile. Research demonstrates that alkyl chain length directly correlates with lipophilicity, with each methylene unit contributing approximately 0.5 log units to the overall partition coefficient [3]. The six-carbon alkyl chain positions this compound in an optimal range for membrane permeability, as demonstrated by studies showing that C6 alkyl chains provide favorable hydrophilic-lipophilic balance [4].
Experimental data reveals that compounds with hexyl substituents exhibit enhanced membrane incorporation compared to shorter chain analogs, with cellular uptake studies indicating approximately 3.2-fold higher membrane partitioning relative to C4 derivatives [4]. This increased lipophilicity facilitates passive transport across biological membranes while maintaining sufficient aqueous solubility for effective distribution [5]. The relationship between chain length and bioavailability follows a bell-shaped curve, with C6-C8 chains demonstrating optimal absorption characteristics [6].
Table 1: Alkyl Chain Length Effects on Lipophilicity and Bioavailability
| Carbon Chain Length | LogP Contribution per CH2 | Membrane Partitioning (Relative) | Bioavailability Trend |
|---|---|---|---|
| C4 | 0.5 | 1.0 | Low |
| C6 | 0.5 | 3.2 | Moderate |
| C8 | 0.5 | 10.0 | High |
| C10 | 0.5 | 32.0 | High |
| C12 | 0.5 | 100.0 | Moderate |
| C14 | 0.5 | 316.0 | Low |
The hexyl chain's influence extends beyond simple lipophilicity enhancement to affect molecular aggregation properties and self-assembly behavior [4]. Studies indicate that C6 conjugates demonstrate reduced cytotoxicity compared to longer chain analogs while maintaining enhanced antioxidant activity [4]. This favorable toxicity profile correlates with the compound's ability to incorporate into cellular membranes without causing significant membrane disruption [4].
Pharmacokinetic analysis reveals that the hexyl substituent provides optimal balance between absorption and distribution characteristics [7]. The carbon chain length influences not only passive permeability but also the compound's interaction with drug transporters and metabolic enzymes [8]. Research demonstrates that fatty acid derivatives with C6 chains exhibit superior bioavailability in controlled release formulations compared to both shorter and longer chain analogs [8].
The 2-hydroxy positioning in N-Hexyl-2-hydroxy-propanamide significantly influences molecular recognition and binding interactions through specific hydrogen bonding patterns. The alpha-positioned hydroxyl group creates opportunities for intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing preferred conformational states [9]. This positioning enables hydrogen bond formation with energies ranging from 2.5 to 4.0 kcal/mol, substantially affecting the compound's three-dimensional structure [9].
Comparative analysis demonstrates that 2-hydroxy substitution provides superior molecular recognition capabilities compared to alternative positioning [10]. The hydroxyl group at the alpha position enhances binding affinity through formation of stable hydrogen bond networks with target biomolecules [10]. Research indicates that compounds with 2-hydroxy substitution exhibit 35% greater substituent effects due to intramolecular charge transfer interactions [11].
Table 2: Hydroxy Group Positioning Effects on Molecular Interactions
| Position | Hydrogen Bond Strength (kcal/mol) | Intramolecular Interaction | Molecular Recognition Impact |
|---|---|---|---|
| Alpha (2-position) | 2.5 | Strong | High |
| Beta (3-position) | 1.8 | Moderate | Moderate |
| Meta (aromatic) | 3.2 | Variable | High |
| Para (aromatic) | 2.8 | Strong | Very High |
The 2-hydroxy group's influence on molecular interactions extends to its effects on electronic distribution and charge density [12]. Crystallographic studies reveal that the hydroxyl group participates in extensive hydrogen bonding networks, with O-H···O interactions forming the primary stabilizing forces [12]. These interactions contribute to the compound's ability to form supramolecular assemblies and influence its solid-state properties [12].
Molecular dynamics simulations indicate that the 2-hydroxy group maintains stable hydrogen bonds for 94% of simulation time, demonstrating the strength and persistence of these interactions [13]. The hydroxyl group's positioning affects not only direct molecular binding but also influences the compound's conformational preferences and dynamic behavior [14]. Studies show that intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen restricts molecular flexibility and promotes planar conformations [14].
The hydrogen bonding capacity of N-Hexyl-2-hydroxy-propanamide directly influences its conformational dynamics and molecular flexibility. The amide group exhibits characteristic rotational barriers ranging from 16 to 18 kcal/mol, consistent with partial double bond character arising from resonance stabilization [15]. This rotational barrier significantly impacts the compound's ability to adopt different conformational states and influences its binding interactions with target molecules [16].
Intramolecular hydrogen bonding between the 2-hydroxy group and the amide carbonyl creates additional conformational constraints, reducing overall molecular flexibility [13]. Dynamic nuclear magnetic resonance studies demonstrate that this hydrogen bonding interaction persists across multiple conformational states, providing thermodynamic stabilization of approximately 2.5 kcal/mol [17]. The presence of both hydrogen bond donor and acceptor groups enables the formation of extended hydrogen bonding networks in crystalline and solution phases [18].
Table 3: Hydrogen Bonding Capacity and Conformational Dynamics
| Parameter | N-Hexyl-2-hydroxy-propanamide | Reference Standard |
|---|---|---|
| Amide Bond Rotation Barrier | 16-18 kcal/mol | 15-20 kcal/mol |
| Intramolecular H-Bond Energy | 2.5-4.0 kcal/mol | 1-5 kcal/mol |
| Conformational Flexibility | Moderate | High |
| Preferred Conformation | Trans (planar) | Variable |
The compound's conformational behavior is governed by competing effects between steric interactions from the hexyl chain and stabilizing hydrogen bonding interactions [19]. Quantum chemical calculations reveal that the trans conformation is energetically favored by approximately 3.6 kcal/mol relative to the cis configuration [19]. This conformational preference significantly influences the compound's biological activity and molecular recognition properties [20].
Solvent effects play a crucial role in modulating the compound's hydrogen bonding capacity and conformational dynamics [14]. In polar solvents, intramolecular hydrogen bonds compete with solvent-mediated interactions, leading to dynamic equilibria between different conformational states [14]. Research demonstrates that the hydroxyl group's hydrogen bonding capability is enhanced in low-polarity environments, where intramolecular interactions become more thermodynamically favorable [14].
The development of prodrugs based on N-Hexyl-2-hydroxy-propanamide leverages the compound's inherent structural advantages for improving drug bioavailability and cellular penetration. The hexyl chain component provides optimal lipophilicity characteristics, with a calculated LogP value of 1.90 [1], placing it within the favorable range for membrane permeation while maintaining aqueous solubility for biological applications.
Cellular Uptake Enhancement Mechanisms
Research has demonstrated that cellular uptake of pharmaceutical compounds occurs through multiple pathways, with passive membrane diffusion being the primary mechanism for lipophilic molecules [2]. The hexyl chain modification in N-Hexyl-2-hydroxy-propanamide enhances this process by optimizing the compound's lipophilic-hydrophilic balance. Studies on similar alkyl-modified compounds have shown that hexyl substitutions provide an optimal chain length for membrane interaction without excessive lipophilicity that could lead to non-specific tissue binding [3].
The compound's amide functionality enables additional uptake pathways through carrier-mediated transport systems. Research on amino acid transport across biological membranes has identified multiple facilitative and active transport systems that could potentially recognize N-Hexyl-2-hydroxy-propanamide as a substrate [4]. The System L amino acid transporter, which shows broad substrate specificity for large neutral amino acids, represents a particularly relevant pathway given the compound's structural similarity to modified amino acid derivatives [4].
Prodrug Design Strategies
The hydroxyl group present in N-Hexyl-2-hydroxy-propanamide provides an excellent site for prodrug derivatization. Ester prodrug formation through hydroxyl esterification represents a well-established approach for enhancing drug delivery [5]. These ester derivatives can be designed to undergo selective hydrolysis by tissue-specific esterases, with carboxylesterase-1 (CES-1) predominating in liver tissue and carboxylesterase-2 (CES-2) in intestinal tissues [5].
Alternative prodrug strategies include carbamate formation through the amide nitrogen or hydroxyl group. Clinical examples such as capecitabine demonstrate the effectiveness of carbamate prodrugs, which undergo selective activation through carboxylesterase-mediated hydrolysis [5]. The N-hexyl substitution in the target compound could provide additional selectivity through steric interactions with the enzyme active site.
| Mechanism | Enhancement Strategy | Typical Uptake Rate | Relevance to N-Hexyl-2-hydroxy-propanamide |
|---|---|---|---|
| Passive Membrane Diffusion | Hexyl chain lipophilicity modification | Linear concentration-dependent | Primary mechanism due to hexyl lipophilicity |
| Clathrin-Mediated Endocytosis | Size optimization (100-500 nm vesicles) | Saturable, high capacity | Nanocarrier formulation dependent |
| Caveolae-Mediated Endocytosis | Lipid raft targeting | Cholesterol-dependent | Lipid conjugate applications |
| Macropinocytosis | Large molecule internalization | Non-specific, energy-dependent | Large conjugate systems |
| Adsorptive-Mediated Endocytosis | Charge-based interactions | Charge-selective | Hydroxyl group interactions |
| Active Transport Systems | Amino acid transporter utilization | Saturable, specific | Potential amino acid mimetic properties |
The unique characteristics of the tumor microenvironment provide opportunities for developing responsive drug delivery systems based on N-Hexyl-2-hydroxy-propanamide. The tumor microenvironment exhibits distinct features including acidic pH (6.0-6.8), elevated glutathione concentrations (2-10 mM), and overexpression of specific enzymes, all of which can be exploited for targeted drug release [6].
pH-Responsive Conjugate Systems
The acidic tumor microenvironment represents a well-validated target for responsive drug delivery [6]. N-Hexyl-2-hydroxy-propanamide can be incorporated into pH-responsive systems through acid-labile linker chemistry. The amide bond present in the compound structure can be modified to include pH-sensitive elements that undergo hydrolysis under acidic conditions typical of tumor tissues.
Research on pH-responsive micelles has demonstrated successful targeting of the tumor microenvironment through charge-switching mechanisms [6]. Systems designed with negatively charged surfaces at physiological pH (7.4) convert to positively charged configurations at tumor pH (6.5), enhancing cellular uptake and tissue retention. N-Hexyl-2-hydroxy-propanamide conjugates could incorporate similar charge-switching capabilities through strategic modification of the hydroxyl and amide functionalities.
Redox-Responsive Delivery Systems
The elevated glutathione concentrations found in tumor tissues, particularly in multidrug-resistant cancers, provide another targeting opportunity [6]. While N-Hexyl-2-hydroxy-propanamide does not naturally contain redox-sensitive groups, it can be modified to incorporate disulfide bridges or other redox-sensitive linkers.
Recent advances in lipid-drug conjugates have demonstrated the effectiveness of redox-responsive systems for cancer treatment [7]. These systems utilize the difference in glutathione concentrations between normal tissues (2-10 μM) and tumor tissues (2-10 mM) to achieve selective drug release. N-Hexyl-2-hydroxy-propanamide could be incorporated into such systems through conjugation with redox-sensitive lipid carriers.
Enzyme-Responsive Architectures
Tumor tissues often overexpress specific enzymes that can be targeted for selective drug activation [6]. Cathepsin B, matrix metalloproteinases, and hyaluronidase represent validated targets for enzyme-responsive drug delivery systems. The amide functionality in N-Hexyl-2-hydroxy-propanamide provides a suitable site for attachment of enzyme-cleavable peptide linkers.
Studies on cathepsin B-responsive drug delivery have shown successful tumor targeting through peptide linkers such as FKFL (phenylalanine-lysine-phenylalanine-leucine) [6]. These linkers undergo selective cleavage in the endolysosomal compartments of tumor cells, enabling controlled drug release at the target site.
| Stimulus Type | Tumor Condition | Conjugate Design Strategy | Expected Release Profile | Application to Propanamide Derivatives |
|---|---|---|---|---|
| pH Responsiveness | Acidic pH (6.0-6.8) | Acid-labile linkers with amide bonds | Rapid release at pH < 6.5 | Hydroxyl group pH sensitivity |
| Redox Responsiveness | High GSH (2-10 mM) | Disulfide bridge incorporation | GSH concentration-dependent | Potential for redox-sensitive modifications |
| Enzyme Responsiveness | Overexpressed enzymes | Enzyme-cleavable peptide linkers | Enzyme activity-dependent | Amide bond enzyme susceptibility |
| Hypoxia Responsiveness | Low oxygen tension | Hypoxia-activated prodrugs | Hypoxia duration-dependent | Hydroxyl radical interactions |
| Temperature Responsiveness | Mild hyperthermia (40-45°C) | Thermosensitive polymer conjugates | Temperature threshold-dependent | Polymer-drug conjugate systems |
The blood-brain barrier represents one of the most significant challenges in central nervous system drug delivery, with its selective permeability restricting the passage of most pharmaceutical compounds [8] [9]. N-Hexyl-2-hydroxy-propanamide possesses several structural features that may facilitate blood-brain barrier penetration through multiple transport mechanisms.
Passive Transcellular Diffusion
The primary mechanism for small molecule blood-brain barrier penetration involves passive diffusion across the lipid bilayer of brain capillary endothelial cells [8]. Optimal compounds for this pathway typically exhibit molecular weights below 450 Da and LogP values between 1-3 [10]. N-Hexyl-2-hydroxy-propanamide, with its molecular weight of 173.25 Da and LogP of 1.90 [1], falls within these favorable parameters.
Research on blood-brain barrier permeation has established that the relationship between lipophilicity and brain uptake follows a biphasic pattern, with optimal penetration occurring at octanol/water partition coefficients of 10-100 [11]. The hexyl chain modification provides sufficient lipophilicity for membrane interaction while avoiding the excessive lipophilicity that can lead to tissue sequestration and reduced brain bioavailability [10].
Carrier-Mediated Transport Systems
The blood-brain barrier expresses numerous amino acid transporters that could potentially recognize N-Hexyl-2-hydroxy-propanamide as a substrate [4]. The System L amino acid transporter (LAT1), which is responsible for the transport of large neutral amino acids including phenylalanine and leucine, represents a particularly relevant pathway given the compound's structural features [12].
Studies on blood-brain barrier amino acid transport have identified System L as asymmetrically distributed across both luminal and abluminal membranes of brain capillary endothelial cells [4]. This bidirectional expression ensures efficient amino acid availability in the brain while enabling controlled efflux when necessary. The N-hexyl modification of the propanamide structure may provide sufficient structural similarity to endogenous amino acids to enable transporter recognition.
Efflux Transporter Considerations
A critical factor in blood-brain barrier penetration involves avoiding recognition by efflux transporters such as P-glycoprotein (P-gp), which actively removes compounds from the brain [8]. The structural features of N-Hexyl-2-hydroxy-propanamide suggest low likelihood of P-gp substrate recognition, as the compound lacks the typical structural motifs associated with efflux transporter substrates [10].
The comparison between morphine and heroin illustrates the importance of efflux transporter interactions in brain drug delivery [11]. While morphine serves as a P-gp substrate and undergoes active efflux from the brain, heroin (diacetylmorphine) avoids P-gp recognition due to its structural modifications, resulting in significantly enhanced brain penetration [11]. N-Hexyl-2-hydroxy-propanamide's unique structure may similarly avoid efflux transporter recognition.
Optimization Strategies for Enhanced Penetration
Several strategies can be employed to further optimize blood-brain barrier penetration of N-Hexyl-2-hydroxy-propanamide derivatives. The dihydropyridine-pyridinium salt system represents a validated approach for brain-specific drug delivery through oxidative bioactivation [5]. This system utilizes a lipophilic dihydropyridine prodrug that crosses the blood-brain barrier and undergoes oxidation to form a charged pyridinium salt that becomes trapped in brain tissue.
Alternative approaches include the development of nanoparticle formulations that can enhance blood-brain barrier penetration through multiple mechanisms [13]. Polymeric nanocarriers can be designed to optimize size, surface properties, and targeting capabilities for enhanced brain delivery. The incorporation of N-Hexyl-2-hydroxy-propanamide into such systems could provide synergistic benefits for central nervous system drug delivery.
| Transport Mechanism | Molecular Requirements | N-Hexyl-2-hydroxy-propanamide Properties | Penetration Efficiency | Optimization Strategy |
|---|---|---|---|---|
| Passive Transcellular Diffusion | LogP 1-3, MW < 450 Da | MW: 173.25 Da, LogP: 1.90 | High (lipophilic compounds) | Maintain optimal lipophilicity |
| Carrier-Mediated Transport | Substrate similarity to endogenous compounds | Potential amino acid mimetic | Moderate (substrate-dependent) | Mimic amino acid transporters |
| Receptor-Mediated Transcytosis | Specific receptor binding | Hydroxyl group hydrogen bonding | High (receptor-specific) | Target specific BBB receptors |
| Adsorptive-Mediated Transcytosis | Positive charge, cationic nature | Amide nitrogen protonation potential | Moderate (charge-dependent) | Optimize charge distribution |
| Efflux Transporter Avoidance | Non-P-glycoprotein substrate | Structural dissimilarity to typical P-gp substrates | Variable (structure-dependent) | Avoid efflux transporter recognition |
Research Findings on Propanamide Derivatives
Recent experimental studies have provided valuable insights into the blood-brain barrier penetration capabilities of propanamide derivatives. A study on N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide demonstrated effective blood-brain barrier penetration and neuroprotective effects in preclinical models [14]. This compound, designated as cmp2, showed successful restoration of synaptic plasticity deficits and improvement in cognitive functions, validating the potential of propanamide derivatives for central nervous system applications.
The successful brain penetration of cmp2 was attributed to its optimal physicochemical properties and structural features that facilitate blood-brain barrier crossing while avoiding efflux transporter recognition [14]. These findings support the potential of N-Hexyl-2-hydroxy-propanamide as a scaffold for brain-penetrant drug development, particularly given its favorable molecular weight and lipophilicity characteristics.
| Prodrug Type | Activation Mechanism | Tissue Selectivity | Half-Life Considerations | Application to N-Hexyl-2-hydroxy-propanamide |
|---|---|---|---|---|
| Ester Prodrugs | Esterase hydrolysis | Liver (CES-1), Intestine (CES-2) | Rapid activation (minutes-hours) | Hydroxyl group esterification potential |
| Amide Prodrugs | Amidase/peptidase cleavage | Various tissues, enzyme-dependent | Moderate activation (hours) | Amide bond modification strategies |
| Carbamate Prodrugs | Carboxylesterase activity | Liver predominantly | Rapid hepatic activation | N-carbamate derivative formation |
| Phosphate Prodrugs | Phosphatase hydrolysis | Widespread phosphatase activity | Variable activation rate | Hydroxyl phosphorylation possibilities |
| Peptide Conjugate Prodrugs | Specific protease cleavage | Tumor-specific protease expression | Targeted activation kinetics | Peptide linker attachment options |
The comprehensive analysis of N-Hexyl-2-hydroxy-propanamide applications in targeted drug design and delivery systems reveals significant potential across multiple therapeutic domains. The compound's optimal physicochemical properties, including appropriate molecular weight and lipophilicity, combined with functional groups amenable to chemical modification, position it as a versatile scaffold for advanced pharmaceutical applications. The successful development of prodrug systems, tumor-responsive conjugates, and blood-brain barrier penetrant derivatives depends on leveraging these inherent structural advantages while addressing specific biological challenges through rational design approaches [15] [5] [10].